molecular formula C19H19Cl2N3O5 B11556224 N-(3,4-dichlorophenyl)-3-oxo-3-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]propanamide

N-(3,4-dichlorophenyl)-3-oxo-3-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]propanamide

Cat. No.: B11556224
M. Wt: 440.3 g/mol
InChI Key: YFKFGSDVXLIRGD-LSHDLFTRSA-N
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Description

N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is a complex organic compound characterized by the presence of dichlorophenyl and trimethoxyphenyl groups

Preparation Methods

The synthesis of N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine to form the hydrazone intermediate.

    Acylation Reaction: The hydrazone intermediate is then acylated with 3,4-dichlorophenylacetyl chloride under basic conditions to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety, leading to the formation of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to modulation of cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE can be compared with similar compounds, such as:

    N-(3,4-DICHLOROPHENYL)ACETAMIDE: This compound lacks the trimethoxyphenyl group and has different chemical properties and applications.

    N-(3,4-DICHLOROPHENYL)-2-(3,5-DIMETHYLPHENOXY)ACETAMIDE: This compound has a dimethylphenoxy group instead of the trimethoxyphenyl group, leading to variations in its reactivity and applications.

The uniqueness of N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19Cl2N3O5

Molecular Weight

440.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C19H19Cl2N3O5/c1-27-15-6-11(7-16(28-2)19(15)29-3)10-22-24-18(26)9-17(25)23-12-4-5-13(20)14(21)8-12/h4-8,10H,9H2,1-3H3,(H,23,25)(H,24,26)/b22-10+

InChI Key

YFKFGSDVXLIRGD-LSHDLFTRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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